

Technical Procurement Guide: 1-Boc-2-(bromomethyl)azetidine

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Compound of Interest

Compound Name: 1-Boc-2-(bromomethyl)azetidine

CAS No.: 1363380-84-0

Cat. No.: B1449924

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Executive Summary & Critical Distinction

1-Boc-2-(bromomethyl)azetidine is a critical intermediate for introducing the azetidine scaffold into pharmaceutical candidates, particularly for modifying proline-like residues to alter solubility and metabolic stability.



CRITICAL WARNING: Isomer Confusion

The most common procurement error for this compound is the accidental purchase of the 3-isomer. The 3-isomer is significantly cheaper and more widely available but structurally distinct.

Feature	Target Compound (2-Isomer)	Common Decoy (3-Isomer)
Structure	Bromomethyl group at C2 (adjacent to Nitrogen)	Bromomethyl group at C3 (opposite Nitrogen)
CAS Number	1363380-84-0 (Racemic/Unspecified)(Check specific CAS for R/S)	253176-93-1
Availability	Specialized / Custom Synthesis	Commodity / Catalog Item
Key Use	Proline bioisostere, chiral pool synthesis	Linker chemistry, achiral modifications

Technical Specifications & Quality Control

To ensure data integrity in drug development, the material must meet strict physicochemical criteria. The synthesis of the 2-isomer typically originates from Aspartic Acid, which dictates the impurity profile.

Core Specifications

- IUPAC Name:tert-butyl 2-(bromomethyl)azetidine-1-carboxylate[1]
- Molecular Formula: C
H
BrNO
[1]
- Molecular Weight: 250.13 g/mol [2]
- Physical State: Colorless to pale yellow oil (low melting solid).
- Storage: -20°C (Hydrolysis sensitive).

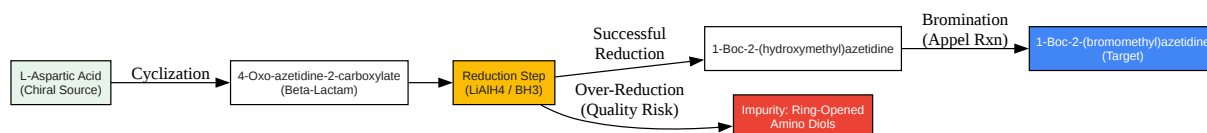
Impurity Profile & Origin

Understanding the synthesis allows you to predict and detect impurities that general Certificates of Analysis (CoA) might miss.

- Impurity A (Hydrolysis): 1-Boc-2-(hydroxymethyl)azetidine.
 - Cause: Moisture ingress during storage.
 - Detection: H-NMR (Shift of CH signal from ~3.6 ppm to ~3.8-4.0 ppm).
- Impurity B (Ring Opening): N-Boc-amino-diols.
 - Cause: Over-reduction during the synthesis from the beta-lactam precursor (4-oxo-azetidine-2-carboxylate).
 - Risk:[1] These are acyclic amines that will fail to form the desired pharmacophore.
- Impurity C (Starting Material): 1-Boc-azetidine-2-carboxylic acid esters.

Synthesis Logic & Cost Drivers

The high cost of the 2-isomer compared to the 3-isomer is driven by the starting material (chiral Aspartic Acid) and the difficult reduction step required to convert the intermediate lactam to the azetidine ring without opening the strained system.



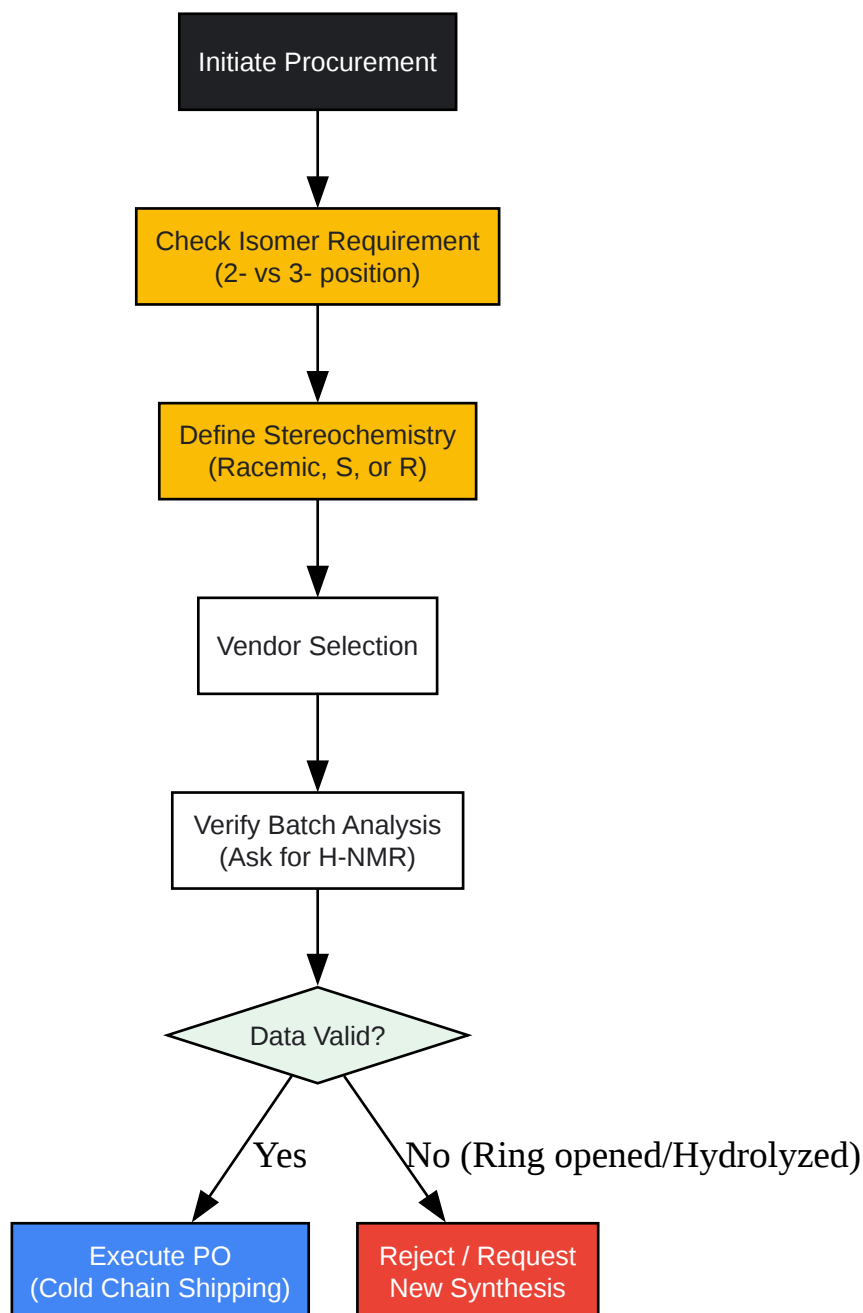
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Figure 1: Synthetic pathway illustrating the origin of the critical "Ring-Opened" impurity during the reduction step.

Procurement Strategy

Sourcing Workflow

Do not rely solely on aggregator databases (e.g., MolPort, eMolecules) without verifying the specific batch availability. This compound is often "made to order" despite being listed as "in stock."



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Figure 2: Decision logic for sourcing to avoid isomer confusion and ensure batch quality.

Supplier Landscape

Due to the specialized nature of the 2-isomer, general catalog suppliers often carry the 3-isomer but not the 2-isomer.

- Tier 1 (Specialized Building Block Vendors):
 - Advanced ChemBlocks: Confirmed listing for CAS 1363380-84-0. Likely to have small quantities (mg to g scale) in stock.
 - Enamine / ChemSpace: Excellent for "made-to-order" synthesis if stock is unavailable. They have strong capabilities in azetidine chemistry.
 - Combi-Blocks: Often carries a wide range of azetidines; verify specific isomer availability.
- Tier 2 (Custom Synthesis CROs):
 - WuXi AppTec / Pharmaron: Recommended for kg-scale requirements. The synthesis from Aspartic Acid is scalable but requires safety controls for the reduction step.

Purchasing Checklist

- CAS Verification: Ensure the quote references 1363380-84-0 (or the specific chiral CAS).
- Chirality: If you require the (S)-enantiomer (derived from L-Aspartic acid), specify (S)-**1-Boc-2-(bromomethyl)azetidine**.
- Cold Chain: Mandate shipping on blue ice or dry ice. The bromomethyl group is reactive; heat during transit can cause degradation.

Handling & Stability Protocol

Storage Conditions

- Temperature: Store at -20°C for long-term stability.

- Atmosphere: Store under Argon or Nitrogen.[3] The compound is hygroscopic and the bromide is prone to displacement by moisture.
- Shelf Life: Approximately 6-12 months if stored correctly. Re-test purity (NMR) every 3 months.

Safety Profile

- Hazards: The compound is an alkylating agent (bromomethyl group). It is likely a skin irritant and potentially mutagenic.
- PPE: Double nitrile gloves, lab coat, and safety glasses. Handle exclusively in a fume hood.
- Neutralization: Quench spills with dilute aqueous ammonia or sodium thiosulfate solution.

References

- Google Patents. (2000). EP0992491A1: Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
- National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved January 29, 2026, from [\[Link\]](#)

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Sources

- 1. 1-Boc-2-(bromomethyl)azetidine 97% | CAS: 1363380-84-0 | AChemBlock [\[achemblock.com\]](https://www.achemblock.com)
- 2. 253176-93-1 Cas No. | 1-Boc-3-(bromomethyl)azetidine | Apollo [\[store.apolloscientific.co.uk\]](https://store.apolloscientific.co.uk)
- 3. China 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine CAS:1363380-51-1 Manufacturer, Supplier | Zhonghan [\[xsu.com\]](https://www.xsu.com)

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